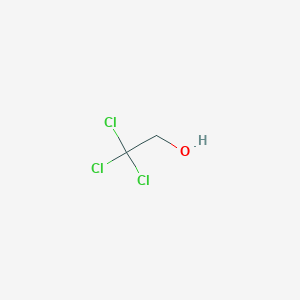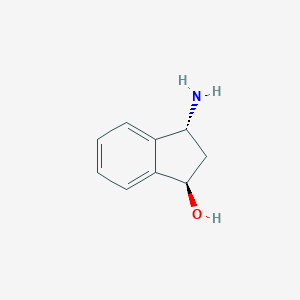
Cloruro de (clorometil)trifenilfosfonio
Descripción general
Descripción
(Chloromethyl)triphenylphosphonium chloride is an organic phosphorus compound with the molecular formula C19H17Cl2P. It appears as a white to almost white crystalline powder and is soluble in organic solvents . This compound is primarily used in organic synthesis, particularly in the Wittig reaction, where it serves as a methylating agent .
Aplicaciones Científicas De Investigación
(Chloromethyl)triphenylphosphonium chloride has a wide range of applications in scientific research :
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to produce alkenes.
Biology: It serves as a potential electrophile in various biological studies.
Medicine: It is used in the synthesis of pharmaceutical intermediates and anticancer drugs.
Industry: It is employed in the production of corrosion inhibitors for iron and other metals.
Mecanismo De Acción
Target of Action
(Chloromethyl)triphenylphosphonium chloride is a phosphonium ylide reagent . The primary targets of this compound are aldehydes and ketones . These targets play a crucial role in various biochemical reactions, including the Wittig reaction, which is used for the synthesis of alkenes .
Mode of Action
The compound interacts with its targets (aldehydes and ketones) through the Wittig reaction . In the presence of a strong base, the compound is converted into a ylide, which then reacts with aldehydes or ketones to produce a vinyl chloride product .
Biochemical Pathways
The primary biochemical pathway affected by (Chloromethyl)triphenylphosphonium chloride is the synthesis of alkenes via the Wittig reaction . The downstream effects of this pathway include the production of vinyl chloride derivatives, which can serve as intermediates in various organic synthesis reactions .
Result of Action
The result of the action of (Chloromethyl)triphenylphosphonium chloride is the formation of vinyl chloride derivatives . These derivatives can be used as intermediates in various organic synthesis reactions, including the production of pharmaceuticals and other bioactive compounds .
Action Environment
The action of (Chloromethyl)triphenylphosphonium chloride is influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of a strong base . Additionally, the compound’s efficacy in organic synthesis reactions can be influenced by the concentration of the target aldehydes or ketones, as well as the presence of other reactants or catalysts.
Métodos De Preparación
The synthesis of (Chloromethyl)triphenylphosphonium chloride typically involves the following steps :
Dissolution of Triphenylphosphine: Triphenylphosphine is dissolved in an organic solvent.
Addition of Formaldehyde: A solution of paraformaldehyde or formaldehyde is added to the mixture.
Introduction of Chlorine Hydride Gas: Chlorine hydride gas is passed through the solution.
Suction Filtration: The solution is subjected to suction filtration to obtain hydroxymethyl (triphenyl)phosphonium chloride.
Addition of Thionyl Chloride: The hydroxymethyl (triphenyl)phosphonium chloride is dissolved in methylene dichloride, and thionyl chloride is added.
Heating and Refluxing: The solution is heated and refluxed, followed by reduced pressure distillation to obtain a coarse product.
Purification: The coarse product is dissolved in isopropanol, cooled to room temperature, filtered, and dried to obtain (Chloromethyl)triphenylphosphonium chloride with a purity of up to 98%.
Análisis De Reacciones Químicas
(Chloromethyl)triphenylphosphonium chloride undergoes various chemical reactions, including :
Substitution Reactions: It can act as a methylating agent in substitution reactions.
Elimination Reactions: It is used in the synthesis of linear alkynes through elimination reactions.
Nucleophilic Substitution: It participates in intramolecular nucleophilic vinylic substitution.
Homologation of Aldehydes: It is involved in the homologation of aldehydes.
Cycloisomerization: It is used in endo-selective alkynol cycloisomerization.
Comparación Con Compuestos Similares
(Chloromethyl)triphenylphosphonium chloride can be compared with other similar compounds, such as (Methoxymethyl)triphenylphosphonium chloride :
(Methoxymethyl)triphenylphosphonium chloride: This compound is used in similar reactions but has a methoxy group instead of a chlorine atom. It is also employed in the Wittig reaction and other organic synthesis processes.
(Formylmethyl)triphenylphosphonium chloride: Another related compound used in organic synthesis, particularly in the formation of carbon-carbon bonds.
The uniqueness of (Chloromethyl)triphenylphosphonium chloride lies in its specific reactivity and applications in various fields, making it a valuable compound in both research and industrial settings.
Propiedades
IUPAC Name |
chloromethyl(triphenyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClP.ClH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYFAZGVNNYGJQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967400 | |
| Record name | (Chloromethyl)(triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5293-84-5 | |
| Record name | Phosphonium, (chloromethyl)triphenyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5293-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonium, chloromethyltriphenyl-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005293845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5293-84-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93980 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Chloromethyl)(triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (chloromethyl)triphenylphosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR)-6a-[(4R)-decan-4-yl]-3-methylidene-3a,4-dihydrofuro[3,4-b]furan-2,6-dione](/img/structure/B127374.png)

![Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate](/img/structure/B127376.png)








![N-(1H-Benzo[d]imidazol-1-yl)-N-methylformamide](/img/structure/B127399.png)


